

Spectroscopic Profile of 1-Phenyl-1,3-butadiene: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1,3-butadiene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-phenyl-1,3-butadiene**, a conjugated hydrocarbon of significant interest in organic synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, primarily for the more stable (E)-isomer, supported by detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-**1-phenyl-1,3-butadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a complete, explicitly assigned spectrum for **1-phenyl-1,3-butadiene** is not readily available in public databases, analysis of similar structures and spectral prediction tools suggest the following approximate chemical shifts and coupling patterns. The vinylic protons of the butadiene moiety are expected to appear in the downfield region due to the influence of the phenyl ring and the conjugated system.

Proton Assignment	Approximate Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4 (trans)	5.2 - 5.4	d	~17
H-4 (cis)	5.0 - 5.2	d	~10
H-3	6.4 - 6.6	ddd	~17, ~10, ~10
H-2	6.7 - 6.9	dd	~15, ~10
H-1	6.5 - 6.7	d	~15
Phenyl Protons	7.2 - 7.5	m	-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

Public databases indicate the availability of ¹³C NMR data for (E)-**1-phenyl-1,3-butadiene**. The conjugated system and the phenyl ring significantly influence the chemical shifts of the carbon atoms.[\[1\]](#)

Carbon Assignment	Approximate Chemical Shift (δ , ppm)
C-4 (CH ₂)	117 - 119
C-3 (CH)	136 - 138
C-2 (CH)	130 - 132
C-1 (CH)	128 - 130
Phenyl C (quaternary)	137 - 139
Phenyl CH	126 - 129

Note: These are approximate ranges based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **1-phenyl-1,3-butadiene** is characterized by absorptions corresponding to C-H stretching and bending vibrations of the aromatic and vinylic groups, as well as C=C stretching of the conjugated system.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080 - 3020	C-H stretch (aromatic and vinylic)	Medium
~1625	C=C stretch (conjugated diene)	Medium
~1595, ~1495, ~1450	C=C stretch (aromatic ring)	Medium to Strong
~990	=C-H bend (trans-vinylic)	Strong
~900	=C-H bend (vinylic)	Strong
~750, ~690	C-H bend (monosubstituted benzene)	Strong

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-phenyl-1,3-butadiene** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment	Relative Intensity
130	[M] ⁺ (Molecular Ion)	High
129	[M-H] ⁺	High
115	[M-CH ₃] ⁺	Medium
91	[C ₇ H ₇] ⁺ (Tropylium ion)	Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **1-phenyl-1,3-butadiene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

- **Sample Preparation (Liquid Sample):** Place a drop of neat **1-phenyl-1,3-butadiene** between two KBr or NaCl plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of **1-phenyl-1,3-butadiene** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- **Ionization:** Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

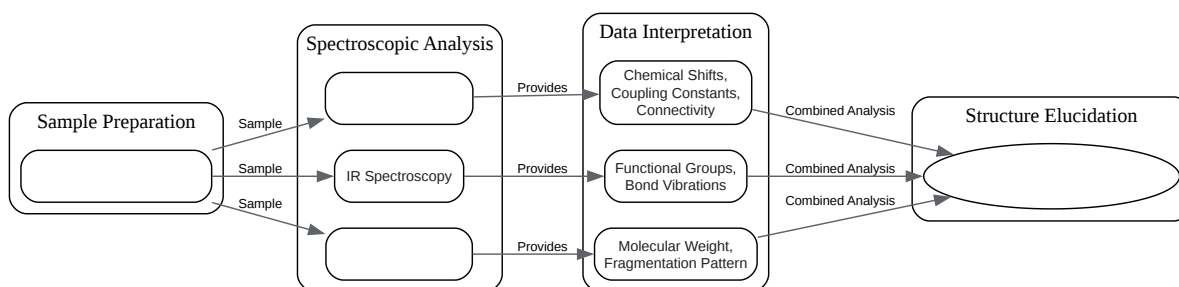
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Data Interpretation and Visualization

The spectroscopic data provides a detailed fingerprint of the molecular structure of **1-phenyl-1,3-butadiene**.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-phenyl-1,3-butadiene**.



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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of **1-phenyl-1,3-butadiene**.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for researchers and professionals working with **1-phenyl-1,3-butadiene**. The presented information facilitates compound identification, purity assessment, and further investigation into its chemical properties and applications.

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References

- 1. (E)-1-Phenyl-1,3-butadiene | C₁₀H₁₀ | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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